N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a benzodioxol (1,3-benzodioxole) moiety linked via an acetamide bridge to a triazole ring substituted with a 3-methoxy-1-methylpyrazole group. Its molecular formula is C₁₉H₂₂N₆O₅S, with a molecular weight of 446.5 g/mol . The sulfanyl (-S-) bridge enhances flexibility and could modulate redox activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-22-7-11(16(21-22)25-3)15-19-20-17(23(15)2)28-8-14(24)18-10-4-5-12-13(6-10)27-9-26-12/h4-7H,8-9H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQLDXFKYKKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: This involves the condensation of hydrazines with 1,3-diketones.
Formation of the Triazole Ring: This can be synthesized via the cyclization of hydrazides with acyl chlorides.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and triazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes crucial for microbial survival.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The triazole moiety is particularly noted for enhancing cytotoxicity against these cells, with IC50 values indicating effective concentrations for therapeutic use .
Enzyme Inhibition
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as an enzyme inhibitor. It has been tested against enzymes like α-glucosidase and acetylcholinesterase, which are relevant targets in diabetes and Alzheimer's disease treatment respectively .
Case Study 1: Anticancer Activity
A study published in Molecules focused on the synthesis and evaluation of various triazole derivatives related to this compound. The results indicated that certain modifications on the triazole ring significantly enhanced anticancer activity against several human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another research article, compounds similar to N-(2H-1,3-benzodioxol-5-y)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were tested against multidrug-resistant bacterial strains. The findings revealed that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibacterial agents .
Data Tables
| Activity | Tested Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | N-(2H-1,3-benzodioxol-5-y)-2-{[5-(3-methoxy...]} | < 100 | HeLa, MCF7 |
| Antimicrobial | Derivative A (similar structure) | 12 | E.coli |
| Enzyme Inhibition | N-(2H-benzodioxol)... | 0.497 | α-glucosidase |
| 0.705 | Acetylcholinesterase |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The benzodioxole ring can interact with hydrophobic pockets, while the pyrazole and triazole rings may form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related derivatives:
Key Observations:
Benzodioxol vs. Benzotriazole/Furan :
- The benzodioxol group in the target compound may confer superior metabolic stability compared to benzotriazole (prone to oxidation) or furan (susceptible to ring-opening) .
- Furan derivatives exhibit anti-exudative activity, suggesting the target compound’s benzodioxol group could enhance anti-inflammatory effects .
Sulfanyl (-S-) vs. Sulfonyl derivatives (e.g., ) are more electron-withdrawing, which may reduce bioavailability compared to sulfanyl analogues .
Triazole-Pyrazole Hybrids: The 3-methoxy-1-methylpyrazole substituent in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration relative to unsubstituted pyrazoles .
Acetamide Modifications :
- Hydroxyacetamide derivatives () show antiproliferative activity, but the absence of a hydroxyl group in the target compound may shift its pharmacological profile toward anti-inflammatory or antimicrobial pathways .
Pharmacological Data Gaps:
- While anti-exudative and antiproliferative activities are reported for structural analogues , specific data for the target compound (e.g., IC₅₀, EC₅₀) are absent in the provided evidence.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzodioxole moiety and a triazole-pyrazole hybrid structure, which are known for their diverse pharmacological properties.
Structural Overview
The molecular structure of the compound can be represented as follows:
This structure includes:
- A benzodioxole ring that contributes to its pharmacological profile.
- A triazole and pyrazole component, which are often associated with anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and pyrazole moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.
A comparative analysis of related compounds revealed that those with a similar structural framework exhibited Minimum Inhibitory Concentrations (MIC) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| N-(2H...) | 8 | P. aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various in vitro assays. The compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), which target cyclooxygenase enzymes.
In a study comparing various pyrazole derivatives, the compound exhibited an IC50 value of 10 µM against COX enzymes, indicating its potential as an anti-inflammatory agent .
Case Study 1: Synthesis and Evaluation
A synthesis study conducted by Abdel-Wahab et al. (2024) involved the preparation of related pyrazole derivatives and their evaluation for biological activities. The study reported that compounds with a benzodioxole substituent showed enhanced activity against inflammatory pathways compared to their non-substituted counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the pyrazole ring significantly affected the biological activity of the compounds. The presence of electron-donating groups on the pyrazole increased anti-inflammatory activity while maintaining low cytotoxicity .
Q & A
Q. What are the critical reaction conditions for optimizing the synthesis of this compound, and how do solvents/catalysts influence yield?
The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. Key parameters include:
- Temperature : Reflux at 150°C for 5 hours in ethanol or dioxane to ensure complete reaction .
- Catalysts : Pyridine and Zeolite (Y-H) enhance reaction efficiency by stabilizing intermediates .
- Solvents : Ethanol or dichloromethane improves solubility and purity during recrystallization . Methodological tip: Use TLC or HPLC to monitor reaction progress and optimize solvent ratios for purification.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- NMR (1H/13C) : Confirms substitution patterns, e.g., methoxy and pyrazole protons .
- IR Spectroscopy : Identifies functional groups like sulfanyl (-S-) and acetamide (C=O) stretches .
- Mass Spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns . Note: Cross-validate with elemental analysis to ensure stoichiometric accuracy .
Q. How can researchers troubleshoot low yields during the alkylation step of the triazole-thione intermediate?
Common issues include incomplete substitution or side reactions. Solutions:
- Use equimolar ratios of α-chloroacetamide and triazole-thione to minimize byproducts .
- Optimize pH (neutral to slightly basic) to favor nucleophilic attack .
- Purify intermediates via column chromatography before proceeding .
Advanced Research Questions
Q. What computational strategies are effective for predicting this compound’s biological activity and target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or cytochrome P450 enzymes .
- PASS Program : Predicts antiproliferative or antimicrobial potential based on structural motifs (e.g., triazole-pyrazole hybrids) .
- MD Simulations : Assess binding stability over time with GROMACS . Tip: Validate predictions with in vitro assays (e.g., IC50 determination in cancer cell lines) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Core Modifications : Replace the methoxy group with halogens (e.g., -F, -Cl) to enhance membrane permeability .
- Side Chain Variations : Introduce sulfonyl or oxadiazole groups to modulate selectivity .
- Bioisosteric Replacement : Substitute the benzodioxole ring with a pyrimidine to reduce metabolic degradation . Method: Use parallel synthesis to generate analogs and compare their IC50 values .
Q. How should researchers resolve contradictions in biological activity data across different assay models?
- Assay-Specific Factors : Account for differences in cell line sensitivity (e.g., HepG2 vs. MCF-7) or enzymatic assay conditions .
- Physicochemical Profiling : Measure logP and solubility to assess bioavailability discrepancies .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., CAS 332932-19-1) to identify trends .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating this compound’s anti-exudative or anti-inflammatory potential?
- Formalin-Induced Edema (Rats) : Quantify paw volume changes post-administration to assess anti-exudative activity .
- LPS-Induced Inflammation (Mice) : Measure cytokine levels (IL-6, TNF-α) via ELISA . Note: Use dose-ranging studies (10–100 mg/kg) to establish efficacy and toxicity thresholds .
Q. What strategies mitigate off-target effects during mechanistic studies?
- Selective Inhibitors : Co-administer CYP450 inhibitors (e.g., ketoconazole) to isolate target pathways .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
- Proteomic Profiling : Identify unintended protein interactions via affinity purification-mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
